molecular formula C5H10ClF2N B2808251 [(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride CAS No. 2241139-59-1

[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride

Cat. No.: B2808251
CAS No.: 2241139-59-1
M. Wt: 157.59
InChI Key: WWWSQDQYFBWIDR-VKKIDBQXSA-N
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Description

“[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride” is a chemical compound with the IUPAC name ( (1S,3R)-2,2-difluoro-3-methylcyclopropyl)methanamine hydrochloride . It has a molecular weight of 157.59 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9F2N.ClH/c1-3-4 (2-8)5 (3,6)7;/h3-4H,2,8H2,1H3;1H/t3-,4-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 157.59 .

Scientific Research Applications

  • Improved Industrial Synthesis of Antidepressant Sertraline : The compound is utilized in the novel industrial synthesis of sertraline hydrochloride, an effective antidepressant. The process involves intermediates that are stable under normal conditions and can be obtained through environmentally acceptable reactions. This synthesis provides sertraline hydrochloride with the purity required for pharmaceutical ingredients (Vukics et al., 2002).

  • Synthesis of N-Substituted Derivatives : Research includes the synthesis of new derivatives of this compound, which have shown a broad spectrum of biological activity. These derivatives are produced through reactions with diethyl oxalate, leading to various byproducts with potential biological significance (Aghekyan et al., 2013).

  • Structural Analysis of Derivatives : Studies have been conducted on the synthesis and structural analysis of derivatives from dehydro-abietylamine. These analyses include understanding the conformation of various rings in the compound, which is critical for its biological activity (Wu et al., 2009).

  • Investigation into Biological Activity : There is research focused on the synthesis and biological evaluation of derivatives with cyclopropyl moiety. These studies look into the biological activity of these derivatives, particularly their inhibitory effects on certain enzymes, which could have implications for the treatment of diseases like Alzheimer's (Boztaş et al., 2019).

  • Exploring Photocytotoxic Properties : Studies include the synthesis of iron(III) complexes with derivatives of this compound to examine their photocytotoxic properties. This research is significant in understanding how these compounds can be used in cellular imaging and possibly in the treatment of diseases through the generation of reactive oxygen species (Basu et al., 2014).

  • Chromatography and Selective Complexation : There's also research on the large-scale synthesis of derivatives and their isolation using techniques like cation-exchange chromatography. These methods are efficient compared to conventional methods and are crucial in the purification process of these compounds (Geue et al., 1983).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The field of difluoromethylation, which this compound is a part of, has seen recent advances and is a subject of ongoing research . The development of new difluoromethylation reagents and processes could potentially lead to new applications for compounds like “[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride”.

Properties

IUPAC Name

[(1S,3R)-2,2-difluoro-3-methylcyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c1-3-4(2-8)5(3,6)7;/h3-4H,2,8H2,1H3;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWSQDQYFBWIDR-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C1(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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